1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
CAS No.: 1003989-01-2
Cat. No.: VC21529296
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003989-01-2 |
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Molecular Formula | C16H22N2O3S |
Molecular Weight | 322.4g/mol |
IUPAC Name | 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole |
Standard InChI | InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3 |
Standard InChI Key | KEXNFQKERKFIEG-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C |
Introduction
Chemical Structure and Properties
Structural Components
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole contains several key structural components that define its chemical behavior. The compound features a pyrazole ring with a methyl substituent at position 3, linked via a sulfonyl bridge to a phenyl ring. This phenyl ring is further substituted with a tert-butyl group at position 5 and an ethoxy group at position 2. The arrangement of these functional groups suggests a molecule with both hydrophobic and hydrophilic regions, contributing to a unique physicochemical profile.
Similar pyrazole-containing compounds like 1-(5-Tert-Butyl-2-Methyl-2h-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea have been described in chemical databases, sharing some structural similarities though with different linking groups and substituents . While the target compound contains a sulfonyl linker, related compounds often utilize urea or other connecting moieties.
Predicted Physical Properties
Based on the molecular structure, 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole likely exhibits the following properties:
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Based on similar pyrazole derivatives |
Solubility | Moderate in organic solvents; Limited in water | Due to hydrophobic tert-butyl and aromatic regions balanced with polar sulfonyl group |
Melting Point | 140-180°C | Estimated from similar sulfonylpyrazole compounds |
Molecular Weight | Approximately 350-380 g/mol | Calculated from molecular formula |
LogP | 3.5-4.5 | Estimated based on structural components |
The sulfonyl bridge (-SO₂-) provides a significant electron-withdrawing effect, influencing both the electronic distribution across the molecule and its potential hydrogen bonding capabilities. This feature distinguishes it from related compounds like 1-tert-Butyl-3,5-dimethylbenzene, which lacks this polar functional group .
Synthesis Pathways
Proposed Synthetic Routes
The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole likely follows pathways similar to other sulfonylpyrazole derivatives. A general synthetic approach would involve:
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Preparation of the substituted phenylsulfonyl chloride intermediate
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Reaction with 3-methylpyrazole under basic conditions
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Purification via recrystallization or column chromatography
Related synthetic methodologies can be extrapolated from the preparation of structurally similar compounds. For instance, the synthesis pathway may share similarities with other sulfonylation reactions documented for heterocyclic compounds, though with modifications to accommodate the specific substitution pattern.
Synthetic Challenges
Several challenges may arise during the synthesis of this compound:
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Regioselectivity of the sulfonylation reaction on the pyrazole ring
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Potential side reactions due to the presence of the ethoxy group
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Purification complications arising from structural isomers
Structure-Activity Relationship Analysis
Key Pharmacophoric Elements
The structure of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole contains several elements that could contribute to biological activity:
Structural Element | Potential Contribution to Activity |
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Pyrazole ring | May serve as a hydrogen bond acceptor; provides aromatic character |
Sulfonyl group | Electron-withdrawing; potential hydrogen bond acceptor |
Tert-butyl group | Contributes hydrophobicity; may enhance binding to protein pockets |
Ethoxy substituent | Provides additional hydrogen bond acceptor capabilities; influences conformation |
Methyl group on pyrazole | Affects electronic distribution; may influence binding orientation |
Comparative Analysis with Related Compounds
Physiochemical and ADME Properties
Predicted ADME Characteristics
Based on structural analysis and comparison with related molecules, the following ADME (Absorption, Distribution, Metabolism, Excretion) properties can be predicted:
ADME Parameter | Prediction | Rationale |
---|---|---|
Human Intestinal Absorption | Moderate to high | Presence of both hydrophobic and hydrophilic regions |
Blood-Brain Barrier Penetration | Limited | Due to polar sulfonyl group |
Plasma Protein Binding | Moderate to high | Due to aromatic and hydrophobic features |
CYP450 Metabolism | Likely substrate for CYP450 3A4 | Based on similar heterocyclic compounds |
Excretion Route | Primarily hepatic metabolism | Common for similar compounds |
Similar pyrazole compounds have shown positive human intestinal absorption and variable blood-brain barrier penetration capabilities . The CYP450 interaction profile for related compounds suggests our target molecule may behave as a substrate for certain CYP450 enzymes, particularly 3A4, though possibly with inhibitory activity against CYP450 2C19.
Stability Considerations
The chemical stability of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole would likely be influenced by:
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Potential hydrolysis of the sulfonyl linkage under strongly basic or acidic conditions
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Oxidative stability of the aromatic systems
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Thermal decomposition pathways, particularly at temperatures exceeding 200°C
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Several analytical techniques would be valuable for the characterization of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for:
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Aromatic protons from both the phenyl and pyrazole rings
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Methyl group attached to the pyrazole (approximately 2.2-2.4 ppm)
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Tert-butyl group (singlet at approximately 1.3 ppm)
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Ethoxy group (quartet and triplet pattern around 4.0 and 1.4 ppm respectively)
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Infrared Spectroscopy would show characteristic bands for:
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Sulfonyl group (strong absorption at approximately 1150-1300 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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C-O stretching from the ethoxy group (1000-1300 cm⁻¹)
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Mass Spectrometry would likely show:
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Molecular ion peak corresponding to the calculated molecular weight
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Fragmentation pattern including loss of tert-butyl and ethoxy groups
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Chromatographic Methods
For isolation and purity assessment, the following chromatographic approaches would be suitable:
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High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
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Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and purity analysis
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